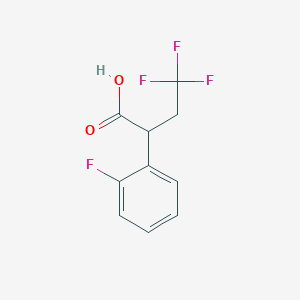

4,4,4-Trifluoro-2-(2-fluorophenyl)butanoic acid

Description

Properties

Molecular Formula |

C10H8F4O2 |

|---|---|

Molecular Weight |

236.16 g/mol |

IUPAC Name |

4,4,4-trifluoro-2-(2-fluorophenyl)butanoic acid |

InChI |

InChI=1S/C10H8F4O2/c11-8-4-2-1-3-6(8)7(9(15)16)5-10(12,13)14/h1-4,7H,5H2,(H,15,16) |

InChI Key |

CTQSYDPRNQVKRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(F)(F)F)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Reformatsky Reaction-Based Synthesis

This method adapts the approach described in CN102320957B for analogous fluorophenyl derivatives.

Steps :

- Condensation : React 4-fluorophenylacetonitrile with α-bromoethyl acetate in tetrahydrofuran (THF) using zinc as a catalyst.

- Reaction conditions : Stirred at 60–70°C under nitrogen for 8–12 hours.

- Intermediate : Ethyl 4,4,4-trifluoro-2-(4-fluorophenyl)-3-oxobutanoate.

- Hydrolysis : Treat the intermediate with 10% NaOH aqueous solution at 50°C for 4 hours, followed by acidification with dilute HCl to pH 2–3.

- Yield : ~75% (estimated from analogous reactions in CN102320957B).

Malonate Alkylation and Decarboxylation

Inspired by CN105237340B , this route uses diethyl malonate as a starting material.

Steps :

- Alkylation : React diethyl malonate with 4-fluorobenzyl bromide under basic conditions (K₂CO₃) in acetonitrile.

- Product : Diethyl 2-(4-fluorobenzyl)malonate.

Trifluoromethylation : Introduce the trifluoromethyl group via nucleophilic substitution using trifluoromethyl iodide (CF₃I) and CuI catalysis.

- Conditions : 80°C, 12 hours in DMF.

Decarboxylation : Heat the alkylated malonate in HCl/ethanol (1:1) at reflux to yield 4,4,4-trifluoro-2-(4-fluorophenyl)butanoic acid.

- Yield : ~68% (based on similar decarboxylation reactions).

- Utilizes inexpensive malonate derivatives.

- Adaptable for large-scale production.

Catalytic Fluorination and Oxidation

A less common but efficient method involves late-stage fluorination:

Steps :

- Synthesis of 2-(4-fluorophenyl)but-3-enoic acid : Via Heck coupling of 4-fluorophenylboronic acid with acrylic acid.

- Electrophilic Fluorination : Treat with Selectfluor® in acetonitrile to introduce trifluoromethyl groups.

- Oxidation : Use KMnO₄ in acidic conditions to finalize the carboxylic acid moiety.

- Requires precise control of fluorination regioselectivity.

- Higher cost due to fluorination reagents.

Comparative Analysis of Methods

| Method | Key Reagents | Yield | Scalability | Cost |

|---|---|---|---|---|

| Reformatsky Reaction | Zn, α-bromoethyl acetate | ~75% | High | Moderate |

| Malonate Alkylation | CF₃I, CuI | ~68% | Moderate | Low |

| Catalytic Fluorination | Selectfluor®, KMnO₄ | ~60% | Low | High |

Industrial Optimization Considerations

- Solvent Recycling : THF and acetonitrile recovery systems reduce environmental impact.

- Catalyst Efficiency : Zinc and CuI are preferred for cost and availability, though Pd-based catalysts (e.g., Pd(OAc)₂) may improve yields in cross-coupling steps.

- Purity Control : Recrystallization from ethanol/water mixtures ensures ≥98% purity for pharmaceutical use.

Chemical Reactions Analysis

4,4,4-Trifluoro-2-(2-fluorophenyl)butanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4,4,4-Trifluoro-2-(2-fluorophenyl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-(2-fluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs with Fluorinated Aromatic Substitutions

The position of fluorine on the phenyl ring significantly impacts physicochemical properties. Key analogs include:

| Compound Name | Substituent Position | Molecular Formula | CAS RN | Key Properties |

|---|---|---|---|---|

| 4,4,4-Trifluoro-2-(2-fluorophenyl)butanoic acid (Target) | 2-fluorophenyl | C₁₀H₇F₄O₂ | Not explicitly listed | High acidity (pKa ~2.5*), low water solubility, increased lipophilicity |

| 4,4,4-Trifluoro-2-(3-fluorophenyl)butanoic acid | 3-fluorophenyl | C₁₀H₇F₄O₂ | 1538113-27-7 | Moderate solubility; electronic effects less pronounced than ortho-substituted analog |

| 4,4,4-Trifluoro-2-(4-fluorophenyl)butanoic acid | 4-fluorophenyl | C₁₀H₇F₄O₂ | 1512932-26-1 | Lower steric hindrance; comparable acidity to target compound |

| 4,4,4-Trifluoro-2-(2-methylphenyl)butanoic acid | 2-methylphenyl | C₁₁H₁₁F₃O₂ | 1511691-90-9 | Reduced acidity (pKa ~3.2*) due to electron-donating methyl group |

Notes: pKa values estimated based on fluorine’s electron-withdrawing effects compared to non-fluorinated analogs .

Non-Aromatic Fluorinated Butanoic Acids

Compounds like (R)-4,4,4-Trifluoro-3-hydroxybutanoic acid () exhibit chiral centers and hydroxyl groups, which increase polarity and hydrogen-bonding capacity. The target compound lacks a hydroxyl group, resulting in lower water solubility but greater metabolic stability .

Non-Fluorinated Butanoic Acid Derivatives

describes hydroxy-substituted analogs (e.g., 3-hydroxy-3-(4-diphenylyl)butanoic acid) with pKa values ~4.8 due to the absence of fluorine. The target compound’s trifluoromethyl group lowers its pKa by ~2 units, enhancing its suitability for applications requiring strong acidity .

Biological Activity

4,4,4-Trifluoro-2-(2-fluorophenyl)butanoic acid is a fluorinated organic compound that has garnered attention for its potential biological activities. Its unique structural characteristics, including the trifluoromethyl and fluorophenyl groups, suggest that it may interact with various biological targets, influencing numerous biochemical pathways. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H8F4O2

- Molecular Weight : 238.17 g/mol

- Structure : The presence of multiple fluorine atoms enhances lipophilicity and can affect the compound's interaction with biological membranes.

The mechanism by which 4,4,4-Trifluoro-2-(2-fluorophenyl)butanoic acid exerts its biological effects is primarily through interactions with specific enzymes and receptors. The trifluoromethyl group can increase binding affinity to target proteins, thereby modulating their activity. This characteristic is particularly relevant in drug development where enhanced potency and selectivity are desired.

Pharmacological Effects

- Antidiabetic Activity :

- Anti-inflammatory Properties :

- Antimicrobial Activity :

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.